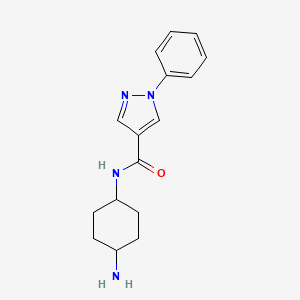
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide, also known as ACPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ACPD is a derivative of pyrazole and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide acts as an agonist for mGluR4, which is a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR4 by this compound leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. This results in the modulation of various downstream signaling pathways, including the regulation of ion channels and intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of synaptic transmission, plasticity, and neuroprotection. This compound has been shown to reduce the release of glutamate and GABA in the hippocampus and striatum, which has implications in the treatment of anxiety and depression. This compound has also been found to have neuroprotective effects against excitotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and selectivity for mGluR4. However, this compound has some limitations, including its short half-life and potential toxicity at high concentrations. Researchers must carefully consider the dosage and concentration of this compound when designing experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide in scientific research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and selectivity for mGluR4. Another direction is the investigation of the role of mGluR4 in various neurological disorders and the development of novel therapeutics targeting this receptor. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects in the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide involves the reaction of 4-aminocyclohexanone with phenylhydrazine, followed by cyclization with 1,1'-carbonyldiimidazole and subsequent acylation with 4-chlorobutyryl chloride. This method has been reported to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been extensively used in scientific research as a modulator of glutamate receptors. It has been found to selectively activate the metabotropic glutamate receptor (mGluR) subtype 4, which has implications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. This compound has also been used as a tool to study the role of mGluRs in synaptic transmission, plasticity, and neuroprotection.
Eigenschaften
IUPAC Name |
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-13-6-8-14(9-7-13)19-16(21)12-10-18-20(11-12)15-4-2-1-3-5-15/h1-5,10-11,13-14H,6-9,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZFJUABCSJFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557077.png)
![2-[Cyclopropylmethyl-(5-methylfuran-2-carbonyl)amino]acetic acid](/img/structure/B7557083.png)
![2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid](/img/structure/B7557094.png)
![2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid](/img/structure/B7557097.png)
![2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557099.png)
![methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate](/img/structure/B7557101.png)

![2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557108.png)
![2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557115.png)
![2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7557121.png)
![2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557129.png)
![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)
